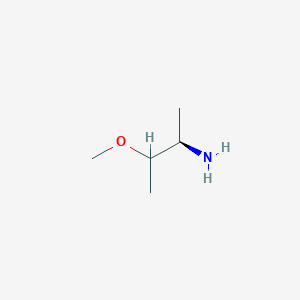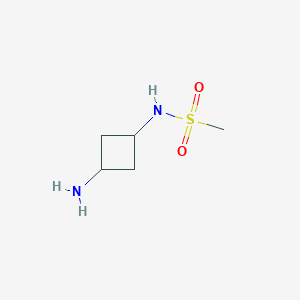
5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with an isopropyl group attached to the fifth position and two keto groups at the second and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce various dihydropyrimidine derivatives.
Scientific Research Applications
5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a response.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: A parent compound with similar structural features but lacking the isopropyl group.
5-Methyl-2,4(1H,3H)-pyrimidinedione: A derivative with a methyl group instead of an isopropyl group.
5-Phenyl-2,4(1H,3H)-pyrimidinedione: A derivative with a phenyl group at the fifth position.
Uniqueness
5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
LYIJFWAXIFSYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)


![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)


![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)




![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)

![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)
